molecular formula C15H12F3N3O B2388397 5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 679421-43-3

5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2388397
CAS RN: 679421-43-3
M. Wt: 307.276
InChI Key: KPPFLLULCVGHLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They have attracted attention due to their significant photophysical properties .


Synthesis Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The molecular structure of this compound allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 . This versatility is due to the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in lab experiments include its potent activity against cancer cells and its ability to modulate specific receptors in the brain. Additionally, it has shown promising results as an insecticide and herbicide. However, the limitations of using this compound in lab experiments include its high cost of synthesis and limited availability.

Future Directions

There are several future directions for the research and development of 5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. One potential direction is the development of more efficient and cost-effective synthesis methods to increase the availability of this compound for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of this compound in various applications. Furthermore, the potential use of this compound in the development of new insecticides and herbicides should be explored. Finally, the development of new derivatives of this compound with improved activity and reduced toxicity should be investigated.
Conclusion
In conclusion, this compound is a highly promising compound with potential applications in various fields such as medicine, agriculture, and materials science. Its potent activity against cancer cells and ability to modulate specific receptors in the brain make it an attractive candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and to develop more efficient and cost-effective synthesis methods.

Synthesis Methods

The synthesis of 5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is achieved through a multi-step process involving the reaction of 2-amino-4,6-dimethylpyrimidine with 2-methoxyphenylboronic acid, followed by the reaction with trifluoromethyl iodide. The final product is obtained after purification through column chromatography.

Scientific Research Applications

5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent anti-cancer activity by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, it has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating the activity of specific receptors in the brain. Furthermore, it has been investigated for its potential use as an insecticide and herbicide due to its ability to disrupt the metabolic pathways of pests and weeds.

properties

IUPAC Name

5-(2-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O/c1-9-7-14-19-11(10-5-3-4-6-12(10)22-2)8-13(15(16,17)18)21(14)20-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPFLLULCVGHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1)C3=CC=CC=C3OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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